molecular formula C12H17FN2 B3174300 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline CAS No. 952906-23-9

5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Cat. No.: B3174300
CAS No.: 952906-23-9
M. Wt: 208.27 g/mol
InChI Key: LVYNPHQIJBOKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(2-methyl-1-piperidinyl)aniline: is an organic compound with the molecular formula C₁₂H₁₇FN₂ and a molecular weight of 208.28 g/mol . This compound is characterized by the presence of a fluorine atom at the 5th position of the aniline ring and a 2-methyl-1-piperidinyl group at the 2nd position. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 2-methylpiperidine under specific conditions. The nitro group is reduced to an amine group, resulting in the formation of the desired compound. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in batch reactors with stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study the effects of fluorinated aniline derivatives on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline is unique due to the specific positioning of the fluorine atom and the 2-methyl-1-piperidinyl group. This unique structure imparts distinct chemical and biological properties compared to its similar compounds. For example, the presence of the fluorine atom at the 5th position can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

5-fluoro-2-(2-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-9-4-2-3-7-15(9)12-6-5-10(13)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYNPHQIJBOKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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